molecular formula C21H22N2O5S3 B11449742 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11449742
M. Wt: 478.6 g/mol
InChI Key: RPUXSZPDAABDOR-UHFFFAOYSA-N
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Description

The compound “2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-methylphenylsulfonyl group at position 4, a thiophen-2-yl moiety at position 2, and a sulfanyl acetamide group at position 3. The acetamide side chain is further modified with a tetrahydrofuran-2-ylmethyl substituent. This structure combines sulfonamide, thiophene, and oxazole pharmacophores, which are frequently associated with bioactivity in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

The sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the thiophene and oxazole rings contribute to π-π stacking interactions in biological systems. The tetrahydrofuran moiety may improve solubility and pharmacokinetic profiles. Structural validation of such compounds typically employs X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy to confirm substituent positions and stereochemistry .

Properties

Molecular Formula

C21H22N2O5S3

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H22N2O5S3/c1-14-6-8-16(9-7-14)31(25,26)20-21(28-19(23-20)17-5-3-11-29-17)30-13-18(24)22-12-15-4-2-10-27-15/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,22,24)

InChI Key

RPUXSZPDAABDOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)NCC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the thiophene and sulfonyl groups, and the final coupling with the tetrahydrofuran-2-ylmethyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Sulfanyl Group Acetamide Substituent Bioactive Moieties
Target Compound 1,3-Oxazole Yes Tetrahydrofuran-2-ylmethyl 4-Methylphenylsulfonyl, Thiophene
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Yes 4-Fluorophenyl Thiophene, 4-Ethyl
N-(4-Chloro-2-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Yes 4-Chloro-2-methoxyphenyl Pyridine, 4-Chlorophenyl
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2yl-2”-sulphanyl acetamide derivatives 1,3,4-Oxadiazole Yes Varied N-substituents Nitrophenyl

Key Observations :

  • The tetrahydrofuran-2-ylmethyl group in the target compound introduces a chiral center and enhanced lipophilicity compared to aryl-substituted analogues (e.g., 4-fluorophenyl in ).

Key Observations :

  • Sulfanyl acetamide formation often employs nucleophilic displacement of chloroacetamide intermediates under basic conditions .
  • Heterocyclic core synthesis (oxazole, triazole) typically requires cyclization reactions with nitriles or hydrazine derivatives .

Spectroscopic and Crystallographic Data

  • NMR Profiling : Comparative analysis of chemical shifts (e.g., δ 7.2–8.1 ppm for thiophene protons) can identify substituent effects. For example, region-specific shifts in sulfonyl-substituted oxazoles (target compound) vs. triazoles () highlight differences in electron-withdrawing effects .
  • Crystallography : SHELXL refinements (common for small molecules ) reveal bond-length variations; sulfonyl groups in the target compound may exhibit shorter S–O bonds (1.43–1.45 Å) compared to sulfanyl linkages (1.80–1.82 Å) .

Computational Similarity and Bioactivity

  • Activity Landscapes: Minor structural changes (e.g., oxazole → triazole) may create “activity cliffs,” where similar structures exhibit divergent potencies. For example, 4-fluorophenyl-substituted triazoles () could show enhanced kinase inhibition compared to the target compound .
  • Molecular Networking : High cosine scores (>0.8) in MS/MS fragmentation patterns () may link the target compound to antimicrobial or anti-inflammatory clusters .

Pharmacological Evaluation

While specific bioactivity data for the target compound is unavailable in the provided evidence, structurally related compounds demonstrate:

  • Antimicrobial Activity : N-substituted oxadiazole sulfanyl acetamides () inhibit bacterial growth (MIC: 8–32 µg/mL).
  • Enzyme Inhibition : Triazole derivatives () target kinases and cytochrome P450 isoforms (IC₅₀: 0.5–5 µM).
  • Solubility : Tetrahydrofuran-containing analogues (target compound) may exhibit improved aqueous solubility compared to purely aromatic derivatives .

Biological Activity

The compound 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structure, featuring a thiophene ring and an oxazole moiety, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.

  • Molecular Formula : C24H22N2O6S3
  • Molecular Weight : 530.6 g/mol
  • IUPAC Name : N-(2,4-dimethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is critical for folate synthesis. This inhibition can disrupt nucleic acid synthesis in bacteria, leading to antimicrobial effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this one exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Mechanism : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Preliminary research indicates potential anticancer properties:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induces apoptosis at concentrations above 25 µM.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound leads to G1 phase arrest, suggesting a mechanism that impedes cell proliferation.

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

StudyCompoundActivityFindings
Jaju et al. (2020)Sulfamethaoxazole derivativesAntitubercularCompounds exhibited over 90% inhibition at low concentrations against M. tuberculosis
Pendergrass et al. (2020)Various sulfonamide analogsEnzyme inhibitionSignificant inhibition of α-glucosidase and acetylcholinesterase was noted
MDPI Research (2020)Thiazolidinone hybridsAntimicrobialSeveral derivatives showed promising activity against M. Bovis and MTB strains

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